molecular formula C9H9N B1618379 2-Methylindolizine CAS No. 768-18-3

2-Methylindolizine

Cat. No. B1618379
CAS RN: 768-18-3
M. Wt: 131.17 g/mol
InChI Key: HRUAZBSVPMQJJL-UHFFFAOYSA-N
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Patent
US07776107B2

Procedure details

A mixture of α-picoline (5 g, 53.8 mmol) and chloroacetone (5 g, 53.8 mmol) was heated at 90-100° C. for 4 h. The reaction mixture was then poured into a chloroform/water mixture (50:50 mL) and subsequently extracted. The aqueous phase was treated with 0.6 g of sodium bicarbonate and then extracted with diethyl ether (3×30 mL) to remove the residual α-picoline. A further 8.1 g (96.4 mmol) of sodium bicarbonate were added to the aqueous phase, and the mixture was concentrated to give a mixture of white precipitate and water. Extracting the mixture with diethyl ether gave 5.6 g of 2-methylindolizine 1 in the form of white crystals; m.p.: 57-58° C. 1H NMR (CDCl3): δ 7.77-7.74 (m, 1H), 7.23 (d, J=8.9 Hz, 1H), 7.06 (s, 1H), 6.58-6.53 (m, 1H), 6.36-6.31 (m, 1H), 6.21 (s, 1H), 2.31 (s, 3H), 13C NMR (CDCl3): δ 132.8, 124.8, 124.6, 118.2, 116.5, 111.1, 109.4, 99.7, 12.4.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
chloroform water
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:7].Cl[CH2:9][C:10](=O)[CH3:11].C(Cl)(Cl)Cl.O.C(=O)(O)[O-].[Na+]>O>[CH3:11][C:10]1[CH:7]=[C:2]2[N:1]([CH:9]=1)[CH:6]=[CH:5][CH:4]=[CH:3]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(C=CC=C1)C
Name
Quantity
5 g
Type
reactant
Smiles
ClCC(C)=O
Step Two
Name
chloroform water
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl.O
Step Three
Name
Quantity
8.1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
subsequently extracted
ADDITION
Type
ADDITION
Details
The aqueous phase was treated with 0.6 g of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×30 mL)
CUSTOM
Type
CUSTOM
Details
to remove the residual α-picoline
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to give
EXTRACTION
Type
EXTRACTION
Details
Extracting the mixture with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CC=CN2C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.